6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde
Overview
Description
6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a chemical compound that belongs to the class of imidazoles . Imidazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings . This compound has a trifluoromethyl group attached to it, which can significantly alter its properties .
Scientific Research Applications
Medicinal Chemistry
Imidazole and its derivatives, including “6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde”, are vital and universal heterocycles in medicinal chemistry . They exhibit a widespread spectrum of significant pharmacological or biological activities, and are widely researched and applied by pharmaceutical companies for drug discovery .
Synthesis of Imidazole-Based Medicinal Molecules
The van Leusen reaction based on tosylmethylisocyanides (TosMICs) is one of the most appropriate strategies to synthesize imidazole-based medicinal molecules . This method has been increasingly developed due to its advantages .
Treatment of Various Diseases
Imidazole-based heterocyclic compounds have been playing a central role in the treatment of numerous types of diseases . New derivatives for medicinal use are being energetically developed worldwide .
Biological Activities
Imidazole hybrids are known for their broad pharmacological spectrum, attributed to the chemical characteristics of their nitrogen atoms . They cover a wide range of significant activities including antibacterial, antifungal, antituberculosis, antiviral, anticancer, antioxidant, antidiabetic, anti-inflammatory, and analgesic effects, along with the inhibition of cholinesterase, carbonic anhydrase, and monoamine oxidase (MAO) enzymes .
Construction of Metal–Organic Frameworks (MOFs)
N-heterocyclic carboxylate ligands, including “6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde”, are used in the construction of metal–organic frameworks (MOFs) due to their coordination advantage . These MOFs are structurally stable and are used for proton conduction research .
Development of Novel Drug Molecules
The demand for novel drug molecules featuring distinct mechanisms of action is increasing due to the inefficacy of pharmaceutics used to treat microbial, inflammatory, cancer, and neurodegenerative disorders . Imidazole hybrids are being developed to address these critical health challenges .
Future Directions
The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . The research and development of imidazole- and benzimidazole-containing drugs is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde could potentially be a subject of future research in this field.
Mechanism of Action
Target of Action
Imidazole derivatives are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are known to interact with various receptors and enzymes in biological systems .
Mode of Action
The compound is known for its ability to act as a strong electrophile . This suggests that it may interact with its targets through electrophilic addition or substitution reactions.
Biochemical Pathways
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (16409 g/mol) and the presence of polar functional groups suggest that it may have favorable bioavailability .
Result of Action
Given its electrophilic nature, it may induce changes in the structure and function of its target molecules, potentially leading to alterations in cellular processes .
properties
IUPAC Name |
6-(trifluoromethyl)-1H-benzimidazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)14-8(4-15)13-6/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXLBYYHIYNURW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696297 | |
Record name | 6-(Trifluoromethyl)-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde | |
CAS RN |
944903-91-7 | |
Record name | 6-(Trifluoromethyl)-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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